Product packaging for 1-(2-Methoxybenzyl)azetidine(Cat. No.:)

1-(2-Methoxybenzyl)azetidine

Cat. No.: B13689273
M. Wt: 177.24 g/mol
InChI Key: NGBDMOFEDNNBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzyl)azetidine (CAS 1862878-65-6) is a versatile azetidine-based building block prized in medicinal chemistry and drug discovery research. This compound features a four-membered azetidine ring constrained by a 2-methoxybenzyl group, a structure that contributes to its value in synthesizing more complex, biologically active molecules . Its primary research application is as a key synthetic intermediate in the development of novel platinum(II)-based anticancer complexes . Studies have shown that ligands derived from 1-(methoxy substituted benzyl)azetidine dicarboxylates can form platinum(II) complexes with potent antitumor effects and significantly reduced toxicity profiles compared to established chemotherapeutic agents like cisplatin and oxaliplatin . These findings highlight the potential of this chemical scaffold in overcoming drug resistance and improving the therapeutic window of oncology treatments . The broader azetidine chemical class is recognized for its utility as a bioisostere in drug design, often being used to enhance metabolic stability, modulate physicochemical properties, and explore three-dimensional chemical space in the search for new pharmaceutical leads . Product Specifications: • CAS Number: 1862878-65-6 • Molecular Formula: C11H15NO • Molecular Weight: 177.24 g/mol This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B13689273 1-(2-Methoxybenzyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]azetidine

InChI

InChI=1S/C11H15NO/c1-13-11-6-3-2-5-10(11)9-12-7-4-8-12/h2-3,5-6H,4,7-9H2,1H3

InChI Key

NGBDMOFEDNNBHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC2

Origin of Product

United States

Synthetic Methodologies for 1 2 Methoxybenzyl Azetidine

Direct N-Alkylation Strategies

Direct N-alkylation strategies represent the most straightforward approach to 1-(2-methoxybenzyl)azetidine, beginning with the parent azetidine (B1206935) ring. These methods focus on forming the N-benzyl bond through established carbon-nitrogen bond-forming reactions.

Nucleophilic Substitution Reactions Utilizing Azetidine and 2-Methoxybenzyl Halides

The most common method for the N-alkylation of secondary amines like azetidine is through nucleophilic substitution. In this approach, the nitrogen atom of the azetidine ring acts as a nucleophile, attacking an electrophilic carbon atom of a 2-methoxybenzyl halide, such as 2-methoxybenzyl chloride or 2-methoxybenzyl bromide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. Common bases include inorganic carbonates like potassium carbonate or organic amines such as triethylamine. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are often employed to facilitate the dissolution of reactants and promote the SN2 pathway.

Reactant 1Reactant 2BaseSolventTemperatureYield
Azetidine2-Methoxybenzyl chlorideK₂CO₃AcetonitrileRefluxModerate to High
Azetidine2-Methoxybenzyl bromideEt₃NDMFRoom Temp. to 60 °CModerate to High

Reductive Amination Approaches with Azetidine Precursors and 2-Methoxybenzaldehyde (B41997)

Reductive amination offers an alternative route for N-alkylation, involving the reaction of azetidine with 2-methoxybenzaldehyde. This two-step, one-pot process begins with the formation of an unstable iminium ion intermediate from the condensation of the amine and the aldehyde. The subsequent in-situ reduction of this iminium ion furnishes the final N-alkylated product.

A key advantage of this method is the use of mild reducing agents that selectively reduce the iminium ion in the presence of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation and can be used in a variety of solvents, including dichloromethane (DCM) and 1,2-dichloroethane (DCE) harvard.eduorganic-chemistry.orgnih.govorganic-chemistry.org. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups harvard.eduorganic-chemistry.orgnih.gov.

Reactant 1Reactant 2Reducing AgentSolventTemperatureYield
Azetidine2-MethoxybenzaldehydeNaBH(OAc)₃DCERoom TemperatureHigh
Azetidine2-MethoxybenzaldehydeNaBH₃CNMethanolRoom TemperatureModerate to High

Buchwald-Hartwig Amination and Related Cross-Coupling Methodologies for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While typically used for coupling amines with aryl halides, it can be adapted for the N-benzylation of amines. In this context, azetidine would be coupled with a 2-methoxybenzyl halide.

This methodology requires a palladium catalyst, often a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precursor such as Pd(OAc)₂, in combination with a suitable phosphine ligand. The choice of ligand is critical for the efficiency of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also necessary. The reaction is typically performed in an inert solvent like toluene or dioxane under an inert atmosphere. Although a powerful tool, its application for simple benzylations can be less common than traditional methods due to catalyst cost and the need for inert conditions.

Multi-Step Synthesis via Azetidine Ring Formation

An alternative synthetic paradigm involves constructing the four-membered azetidine ring from a linear precursor that already incorporates the 2-methoxybenzyl group. This approach allows for greater control over the substitution pattern of the final molecule.

Intramolecular Cyclization Routes from Linear Precursors

The formation of the azetidine ring can be achieved through the intramolecular cyclization of a suitably functionalized linear precursor. A common strategy involves the synthesis of an N-(2-methoxybenzyl)-3-halopropylamine or a related derivative where a leaving group is positioned at the γ-carbon relative to the nitrogen atom.

Upon treatment with a base, the nitrogen atom acts as an intramolecular nucleophile, displacing the leaving group to form the cyclic azetidine product. The success of this 4-exo-tet cyclization depends on factors such as the nature of the leaving group (e.g., I > Br > Cl > OTs), the reaction conditions, and the potential for competing elimination reactions.

Staudinger Synthesis and Modifications for β-Lactam Ring Contraction/Transformation

A more indirect, multi-step approach involves the initial synthesis of a β-lactam (azetidin-2-one) ring, which can then be reduced to the corresponding azetidine. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic method for constructing β-lactam rings.

In this synthetic sequence, an imine derived from 2-methoxybenzylamine and a suitable aldehyde would react with a ketene, generated in situ from an acyl chloride and a tertiary amine base. This cycloaddition would yield a 1-(2-methoxybenzyl)-azetidin-2-one. The subsequent reduction of the β-lactam's amide carbonyl group can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) to afford the target this compound. This method offers the potential for stereochemical control at the azetidine ring depending on the substrates used in the Staudinger reaction.

[2+2] Cycloaddition Reactions Leading to Azetidine Scaffolds

The [2+2] cycloaddition reaction represents one of the most direct and efficient methods for constructing four-membered ring systems. In the context of azetidine synthesis, the aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a key strategy for directly forming the functionalized azetidine core. researchgate.netnih.gov This approach is powerful for rapidly assembling small rings, often in a single synthetic step with high regio- and stereoselectivity. nih.gov

Traditionally, these reactions required high-energy ultraviolet (UV) light, which limited their utility due to competing side reactions and low functional group tolerance. researchgate.net However, recent advancements have focused on visible-light-mediated protocols. researchgate.netchemrxiv.org These methods often employ a photocatalyst that can be excited by visible light and then transfer its energy to one of the reactants, typically the alkene. nih.govchemrxiv.org For instance, an iridium-based photocatalyst can selectively activate a styrene or diene moiety to its triplet state. nih.govchemrxiv.org This excited alkene can then undergo the [2+2] cycloaddition with the imine precursor of this compound to form the desired product under significantly milder conditions. nih.govchemrxiv.org This energy transfer mechanism avoids direct excitation of the imine, which can lead to undesirable pathways, thereby overcoming a long-standing challenge in the field. researchgate.netchemrxiv.org The use of isoxazoline carboxylates as the imine component has proven advantageous, as they are amenable to activation via triplet energy transfer and yield unprotected azetidines after the reaction. researchgate.netrsc.org

Catalyst-Mediated Synthetic Routes

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Transition metals, organocatalysts, and photoredox systems each offer unique advantages for constructing the azetidine ring.

Transition Metal Catalysis in Azetidine Synthesis (e.g., Copper, Palladium)

Transition metals are widely used to facilitate the formation of strained ring systems. Copper and palladium catalysts have been instrumental in developing novel routes to azetidines.

Copper Catalysis: Photo-induced copper catalysis has enabled the development of a [3+1] radical cascade cyclization to produce highly functionalized azetidines. nih.gov In this method, a photoredox copper catalyst generates an α-aminoalkyl radical from an aliphatic amine. This radical then reacts with an alkyne to form a vinyl radical, which undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine scaffold. nih.gov This approach is noted for its operational simplicity and the use of an inexpensive and abundant catalyst. nih.gov

Palladium Catalysis: Palladium(II) catalysts have been employed in intramolecular γ-C(sp³)–H amination reactions to synthesize functionalized azetidines. rsc.org This process involves the reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by an oxidant. The mechanism proceeds through the formation of an octahedral Pd(IV) species that undergoes intramolecular cyclization to forge the azetidine ring. rsc.org

Catalyst SystemReaction TypeKey Features
Photoredox Copper[3+1] Radical Cascade CyclizationUtilizes visible light; double C-H activation; atom economical. nih.gov
Palladium(II) with OxidantIntramolecular C(sp³)–H AminationForms the azetidine ring via C-N bond formation at an unactivated carbon. rsc.org
Organocatalyst TypeReaction SequenceOutcome
Chiral Amine1. Enantioselective α-chlorination of aldehyde2. Reductive amination3. Intramolecular SN2 cyclizationChiral C2-substituted azetidines in high enantiomeric excess. nih.gov

Photoredox Catalysis in N-Functionalization

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, allowing for the formation of reactive radical species under exceptionally mild conditions. nih.gov While often used to construct the azetidine ring itself, the principles of photoredox catalysis can also be applied to the functionalization of the azetidine nitrogen.

More commonly, however, the N-substituent (such as the 2-methoxybenzyl group) is incorporated into the starting materials prior to the key ring-forming step, which is then enabled by photoredox catalysis. For example, in the visible light-enabled aza Paternò-Büchi reaction, the imine precursor would already contain the 2-methoxybenzyl group. researchgate.netchemrxiv.org Photoredox catalysis facilitates the [2+2] cycloaddition that forms the N-functionalized azetidine ring. researchgate.net This strategy has also been used to generate tertiary benzylic azetidine radicals from carboxylic acid precursors, which can then be reacted with alkenes to form C-C bonds at the 3-position of the ring. digitellinc.com

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov These considerations are increasingly important in the synthesis of fine chemicals and pharmaceuticals.

Solvent Selection and Alternative Reaction Media (e.g., Water, Ionic Liquids)

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. unibo.it In the context of synthesizing this compound, moving away from traditional volatile organic compounds (VOCs) like dichloromethane or tetrahydrofuran (THF) towards more benign alternatives is a key goal.

Greener solvent choices include:

Water: Performing reactions in water is highly desirable, although the low solubility of many organic substrates can be a challenge. Surfactants can be used to create nano-micellar environments that facilitate reactions between non-polar reactants. unibo.it

Ethyl Acetate (EtOAc): Often considered a greener alternative to chlorinated solvents and ethers, EtOAc is derived from renewable resources and has a more favorable environmental profile. unibo.it

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their negligible vapor pressure reduces air pollution, and they can often be recycled. Their unique solvent properties can also enhance reaction rates and selectivity.

Solvent-Free Reactions: Techniques like grinding or milling can sometimes allow reactions to proceed in the absence of any solvent, representing an ideal green chemistry scenario. nih.gov

Atom Economy and Reaction Efficiency Metrics for this compound Synthesis

The greenness of a chemical process can be quantitatively assessed using several metrics, with atom economy being a foundational concept. primescholars.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.com However, for a comprehensive evaluation, other metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) are also employed to account for reaction yield, excess reagents, and waste from solvents and workup procedures. acsgcipr.orgwhiterose.ac.uk

Two plausible synthetic routes for this compound are considered here for analysis:

Route A: Classical Nucleophilic Substitution: This common method involves the reaction of azetidine with 2-methoxybenzyl chloride. A base is typically required to neutralize the hydrogen chloride byproduct.

Route B: Catalytic Hydrogen Borrowing: A more modern and sustainable approach is the direct N-alkylation of azetidine with 2-methoxybenzyl alcohol. rsc.org This reaction, often catalyzed by transition metals, proceeds via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination. The only theoretical byproduct of this process is water. researchgate.net

The theoretical atom economy for each route can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. primescholars.comyoutube.com

Synthetic RouteReactant 1Reactant 2(Other Reactants)Desired ProductByproduct(s)Calculated Atom Economy (%)
Route A: Nucleophilic SubstitutionAzetidine (MW: 57.09)2-Methoxybenzyl chloride (MW: 156.61)Base (e.g., Triethylamine, MW: 101.19)This compound (MW: 177.24)Triethylammonium chloride (MW: 137.65)56.2%
Route B: Hydrogen BorrowingAzetidine (MW: 57.09)2-Methoxybenzyl alcohol (MW: 138.16)-This compound (MW: 177.24)Water (MW: 18.01)90.8%

Note: The calculation for Route A assumes triethylamine is a reactant for the purpose of capturing the HCl byproduct. The actual atom economy can vary depending on the base used.

Detailed Findings:

Atom Economy (AE): As shown in the table, the catalytic hydrogen borrowing pathway (Route B) exhibits a significantly higher theoretical atom economy (90.8%) compared to the classical nucleophilic substitution (Route A, 56.2%). This is because Route B ideally co-generates only water, incorporating a much larger percentage of the reactant atoms into the final product. rsc.org In contrast, Route A generates a salt byproduct (triethylammonium chloride) that constitutes a substantial portion of the reactant mass, leading to poor atom economy. primescholars.com

Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency by incorporating the actual yield and stoichiometry of the reagents. acsgcipr.org RME is calculated as (Mass of Product / Total Mass of Reactants). For any reaction with a yield of less than 100% or that uses an excess of any reactant, the RME will be lower than the theoretical atom economy.

Catalyst Recycling and Sustainable Synthesis Strategies

Sustainable synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and utilizing renewable resources and efficient catalytic processes. unibo.it The N-alkylation of amines with alcohols via the hydrogen borrowing mechanism is a prime example of a sustainable strategy, particularly when paired with a recyclable catalyst. researchgate.net

Catalyst Selection and Recycling:

The viability of the hydrogen borrowing route for synthesizing this compound hinges on the catalyst. Research into N-benzylation reactions has identified several effective catalytic systems:

Heterogeneous Nickel Catalysts: Commercially available heterogeneous nickel catalysts, such as Raney Ni or Ni on a solid support (e.g., Ni/Al₂O₃–SiO₂), have proven effective for the N-alkylation of alcohols with ammonia or amines. acs.orgrug.nl A key advantage of these solid catalysts is their straightforward recovery from the reaction mixture post-synthesis. For instance, magnetic nickel catalysts can be removed with a magnet, filtered, washed, and reused in subsequent batches, significantly reducing waste and cost. researchgate.net

Palladium-Doped Metal-Organic Frameworks (MOFs): Advanced catalytic systems such as palladium-doped MOFs have been developed for the N-benzylation of various amines. rsc.org These catalysts offer high activity and selectivity. Being solid materials, they can be recovered by simple filtration, which is a critical feature for sustainable industrial processes.

Broader Sustainable Strategies:

Beyond catalyst choice, a holistic approach to sustainability can be applied to the synthesis of this compound.

StrategyDescriptionBenefit
Use of Renewable FeedstocksEmploying starting materials derived from biomass. Benzyl (B1604629) alcohols, for instance, can potentially be derived from lignin, a major component of lignocellulosic biomass. researchgate.netReduces reliance on petrochemicals and lowers the carbon footprint of the synthesis.
Avoidance of Hazardous ReagentsReplacing alkyl halides (used in Route A), which are often toxic and corrosive, with less hazardous alcohols (used in Route B).Improves the safety profile of the process for both chemists and the environment.
Minimization of WasteChoosing reaction pathways with high atom economy, like the hydrogen borrowing method, which produces only water as a byproduct. rsc.orgReduces the cost and environmental burden associated with waste treatment and disposal.
Selection of Greener SolventsPerforming reactions in environmentally benign solvents (e.g., water, ethanol) or under solvent-free conditions where possible. organic-chemistry.orgDecreases the overall PMI and reduces the impact of volatile organic compounds (VOCs).

By integrating a recyclable heterogeneous catalyst with the inherently atom-economical hydrogen borrowing pathway, the synthesis of this compound can be aligned with the core principles of green chemistry, resulting in a process that is not only efficient but also environmentally responsible.

Spectroscopic and Spectrometric Elucidation of 1 2 Methoxybenzyl Azetidine

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Specific IR spectra showing the characteristic absorption frequencies for the functional groups present in 1-(2-Methoxybenzyl)azetidine could not be found.

Mass Spectrometric (MS) Characterization

There is no available mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound.

Without this foundational experimental data, a scientifically accurate and detailed article adhering to the requested structure cannot be generated. The elucidation of chemical structures relies on the interpretation of such specific empirical data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the mass of a molecule, which in turn allows for the confident verification of its elemental composition. For this compound, with a chemical formula of C11H15NO, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

An HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing strong evidence for the molecular formula of the analyte.

Table 1: Theoretical and Expected HRMS Data for this compound

ParameterValue
Molecular Formula C11H15NO
Theoretical Exact Mass 177.11536 g/mol
Expected Ion [M+H]⁺
Expected m/z 178.12319
Acceptable Mass Error < 5 ppm

The data presented in this table is theoretical and serves as a predictive guide for experimental results. The observation of a protonated molecule ([M+H]⁺) at an m/z value that aligns with the calculated exact mass within a low ppm error margin would strongly support the successful synthesis and identity of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. This technique allows for the elucidation of the molecule's connectivity and the identification of its key structural motifs. For this compound, the protonated molecule ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID).

Based on the known fragmentation patterns of benzylamines and related structures, a plausible fragmentation pathway can be proposed. A primary fragmentation event would likely be the cleavage of the benzylic C-N bond, which is a common and energetically favorable fragmentation pathway for such compounds. nih.govnih.gov This would result in the formation of a stable 2-methoxybenzyl cation. Further fragmentation of this primary ion could also be observed.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Fragment IonFragment Ion (m/z)Proposed Neutral Loss
178.122-methoxybenzyl cation121.06Azetidine (B1206935)
178.12Azetidinium ion58.062-methoxybenzyl radical
121.06Tropylium ion91.05Methanol
121.06Benzoyl cation105.03Methane

This data is predictive and based on general fragmentation principles of similar chemical structures.

The fragmentation pattern provides a "fingerprint" of the molecule, and the masses of the fragment ions can be used to confirm the presence of specific substructures, such as the 2-methoxybenzyl group and the azetidine ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any potential impurities.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC provides information on the identity of the compound, while the mass spectrum serves as a confirmatory tool.

The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram. Any additional peaks would indicate the presence of impurities, which could include starting materials (e.g., 2-methoxybenzyl chloride and azetidine), by-products, or residual solvents. The mass spectra of these impurity peaks can be compared to spectral libraries or interpreted to deduce their structures.

Table 3: Illustrative GC-MS Data for a Hypothetical Sample of this compound

Retention Time (min)Major m/z valuesTentative IdentificationPurity (%)
8.5177, 121, 91, 58This compound98.5
4.2140, 1052-Methoxybenzyl chloride0.8
2.157, 42Azetidine0.5
1.843, 58Acetone (solvent)0.2

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice.

To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting crystal structure would provide unambiguous confirmation of the connectivity of the atoms in this compound. It would also reveal the conformation of the molecule in the solid state, including the orientation of the 2-methoxybenzyl group relative to the azetidine ring.

Table 4: Expected Structural Parameters from X-ray Crystallography of this compound

ParameterExpected Value Range
C-N bond length (azetidine) 1.45 - 1.49 Å
C-C bond length (azetidine) 1.52 - 1.56 Å
C-N-C bond angle (azetidine) ~90°
Benzylic C-N bond length 1.46 - 1.50 Å
Aromatic C-O bond length 1.35 - 1.39 Å

These values are based on typical bond lengths and angles for similar chemical moieties and serve as an illustrative guide.

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. nih.gov A Raman spectrum of this compound would exhibit a series of peaks, each corresponding to a specific vibrational mode of the molecule.

The analysis of the Raman spectrum would allow for the identification of characteristic vibrational bands associated with the different functional groups present in the molecule. For instance, characteristic peaks for the aromatic ring, the methoxy (B1213986) group, and the azetidine ring would be expected. The position, intensity, and shape of these peaks can provide valuable information about the molecular structure and conformation.

Table 5: Predicted Characteristic Raman Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3050 - 3100Aromatic C-H stretch
2800 - 3000Aliphatic C-H stretch
1580 - 1610Aromatic C=C stretch
1240 - 1280Aryl-O stretch (asymmetric)
1150 - 1180Azetidine ring breathing
800 - 850Aromatic C-H out-of-plane bend

This table provides predicted Raman band positions based on the analysis of similar functional groups.

Chemical Reactivity and Mechanistic Studies of 1 2 Methoxybenzyl Azetidine

Reactivity at the Azetidine (B1206935) Nitrogen Center

The lone pair of electrons on the azetidine nitrogen is readily available for reaction with electrophiles. However, the steric bulk of the 2-methoxybenzyl group and the constrained geometry of the four-membered ring influence the accessibility and reactivity of this nitrogen center.

Quaternization: As a tertiary amine, the nitrogen atom of 1-(2-methoxybenzyl)azetidine is expected to undergo quaternization reactions with alkyl halides. This classic SN2 reaction, often referred to as the Menshutkin reaction, would involve the nucleophilic attack of the azetidine nitrogen on an electrophilic carbon of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), leading to the formation of a quaternary azetidinium salt. The resulting azetidinium ion is significantly more susceptible to nucleophilic attack and ring-opening due to the increased ring strain and the positive charge on the nitrogen atom. rsc.org

N-Oxidation: The nitrogen center can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperbenzoic acid (mCPBA). mdpi.com While many azetidine N-oxides are thermally labile and prone to rearrangement or fragmentation, stable examples have been isolated. mdpi.com The oxidation of this compound would yield this compound 1-oxide. The properties of N-oxides, including their ability to act as potent hydrogen-bond acceptors, are of interest in medicinal chemistry. mdpi.com

Table 1: Expected Reactions at the Azetidine Nitrogen Center
Reaction TypeReagent ExampleExpected ProductNotes
QuaternizationMethyl Iodide (CH₃I)1-(2-Methoxybenzyl)-1-methylazetidinium iodideForms a quaternary ammonium (B1175870) salt, activating the ring for nucleophilic opening.
N-Oxidationm-Chloroperbenzoic acid (mCPBA)This compound 1-oxideProduct may be unstable depending on conditions and substitution. mdpi.com

N-Debenzylation: The removal of the 2-methoxybenzyl group (N-debenzylation) is a crucial transformation, yielding the parent azetidine ring, which can be further functionalized. Several methods are available for this process. The most common is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net This method is generally clean and efficient. Alternative methods that avoid the use of hydrogen gas include treatment with strong Lewis acids (e.g., aluminum chloride) or oxidative procedures. researchgate.net One notable method involves the use of potassium tert-butoxide in DMSO with an oxygen atmosphere, which has proven effective for various nitrogen heterocycles. researchgate.net The presence of the methoxy (B1213986) substituent on the benzyl group may influence the reaction conditions required compared to an unsubstituted N-benzyl group.

N-Dealkylation Analogs: While the target compound does not have an N-methyl group, it is relevant to compare N-debenzylation to other N-dealkylation strategies. For instance, N-demethylation of tertiary amines is often a challenging transformation. Classic methods include the von Braun reaction using cyanogen (B1215507) bromide or the use of chloroformates like 1-chloroethyl chloroformate (ACE-Cl), which proceed through a carbamate (B1207046) intermediate that is subsequently hydrolyzed. These aggressive conditions highlight the relative mildness and utility of catalytic hydrogenolysis for N-debenzylation.

Table 2: Potential N-Debenzylation Methods
MethodTypical ReagentsProductKey Considerations
Catalytic HydrogenolysisH₂, Pd/CAzetidineStandard and often high-yielding method. researchgate.netnih.gov
Oxidative CleavageKOtBu/DMSO, O₂AzetidineA base-promoted process that offers an alternative to hydrogenation. researchgate.net
Lewis Acid CleavageAlCl₃AzetidineCan require harsh conditions and may be incompatible with other functional groups. researchgate.net

The reaction of this compound with acylating or sulfonylating agents, such as acyl chlorides or sulfonyl chlorides, can proceed. However, unlike in larger, less strained amine systems, these reactions on azetidines can directly lead to ring-opening products. The initial reaction would form a transient N-acyl or N-sulfonyl azetidinium species. If the counterion (e.g., chloride) is sufficiently nucleophilic, it can attack one of the ring carbons, leading to the cleavage of a C-N bond and formation of a 3-halopropylamine derivative. The rate and outcome of this process are influenced by the reactivity of the electrophile and the nucleophilicity of the counterion. For example, azetidines have been shown to undergo facile ring cleavage upon exposure to acyl chlorides under certain conditions.

Ring-Opening Reactions of the Azetidine Core

The significant ring strain of the azetidine ring (approx. 25.4 kcal/mol) is a primary driver for its reactivity, particularly in ring-opening reactions. rsc.org These reactions provide a powerful synthetic route to functionalized acyclic amines. researchgate.net

For nucleophilic ring-opening to occur, the azetidine nitrogen must first be activated to create a better leaving group. This is typically achieved through quaternization, as described in section 4.1.1. The resulting azetidinium ion is highly electrophilic and readily undergoes SN2-type ring-opening upon attack by a wide range of nucleophiles. researchgate.net

The reaction generally proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom adjacent to the nitrogen. For an unsubstituted azetidinium ring, attack can occur at either of the equivalent methylene (B1212753) carbons. The nucleophilic attack cleaves the C-N bond, relieving the ring strain and generating a γ-substituted propyl amine.

With Amines: Reaction with primary or secondary amines yields 1,3-diamines.

With Alcohols: In the presence of an alcohol as a nucleophile, the ring opens to form a 3-(amino)propyl ether.

With Thiols: Thiols react similarly to produce 3-(amino)propyl sulfides.

Table 3: Predicted Products from Nucleophilic Ring Opening of the Corresponding Azetidinium Ion
NucleophileReagent ExampleProduct ClassGeneral Structure of Product
AminePiperidineγ-Amino amineR₂N-CH₂CH₂CH₂-N⁺R'₂(2-methoxybenzyl)
AlcoholMethanol (CH₃OH)γ-Amino etherCH₃O-CH₂CH₂CH₂-N⁺R'₂(2-methoxybenzyl)
ThiolEthanethiol (CH₃CH₂SH)γ-Amino sulfideCH₃CH₂S-CH₂CH₂CH₂-N⁺R'₂(2-methoxybenzyl)

Azetidines can also undergo ring-opening under electrophilic or acidic conditions. In this pathway, the azetidine nitrogen is first protonated by an acid, forming an azetidinium ion. This protonation enhances the ring strain and activates the ring for nucleophilic attack by a weak nucleophile, such as water or the acid's conjugate base.

In the case of acid-catalyzed hydrolysis, the protonated azetidine is attacked by a water molecule. This SN2 reaction results in the cleavage of a C-N bond and the formation of a γ-amino alcohol, specifically 3-((2-methoxybenzyl)amino)propan-1-ol. The rate of this decomposition is highly dependent on the pH of the medium, with increased rates at lower pH due to the higher concentration of the protonated, activated form of the azetidine. The stability of N-substituted azetidines in acidic media is a key consideration in medicinal chemistry, as this ring-opening can be an undesired decomposition pathway.

Metal-Catalyzed Ring Opening Reactions

The strain energy of the azetidine ring makes it a versatile substrate for metal-catalyzed ring-opening and ring-expansion reactions, providing access to more complex nitrogen-containing heterocycles and functionalized amines. rsc.org While direct studies on this compound are not extensively detailed, the reactivity can be inferred from studies on analogous N-substituted azetidines.

Rhodium catalysts have been effectively employed in domino conjugate addition/inert-bond activation sequences that lead to ring expansion or ring opening of azetidines. thieme-connect.de For instance, Rh(I)-catalyzed reactions of azetidine derivatives with boronic acids can initiate a cascade that results in the cleavage of a C-C bond within the ring. thieme-connect.de Similarly, rhodium-catalyzed one-carbon ring expansion of aziridines to form azetidines suggests the potential for analogous transformations of azetidines to larger rings like pyrrolidines. researchgate.netmdpi.com

Palladium catalysis also plays a significant role in the chemistry of strained heterocycles. While some palladium-catalyzed reactions, such as α-arylation, have been developed to proceed without ring opening of N-benzyl protected azetidines, other conditions can facilitate C-N or C-C bond cleavage. nih.govresearchgate.net The concept of palladium-catalyzed regioselective and stereospecific ring-opening cross-couplings, which is well-established for aziridines, is considered an emerging area for larger rings like azetidines. acs.org Such reactions would involve an SN2-type oxidative addition of the Pd(0) catalyst to a C-N bond of the activated (e.g., protonated or quaternized) azetidine ring, followed by reductive elimination to yield a functionalized amine.

The general mechanism for these transformations often involves activation of the azetidine, either by coordination to the metal center or through quaternization, which increases the strain and electrophilicity of the ring, making it more susceptible to nucleophilic attack or oxidative addition.

Reactions Involving the 2-Methoxybenzyl Moiety

The 2-methoxybenzyl group attached to the azetidine nitrogen is reactive in its own right, with the aromatic ring and the benzylic C-N bond being the primary sites of transformation.

The phenyl ring of the 2-methoxybenzyl group is activated towards electrophilic aromatic substitution (EAS) by both the methoxy group (-OCH₃) and the azetidin-1-ylmethyl group (-CH₂-Azetidine). The methoxy group is a strong activating group and is ortho, para-directing. The alkylamino group is also activating and ortho, para-directing.

In the case of this compound, the directing effects of these two groups are synergistic.

The -OCH₃ group at C2 directs electrophiles to positions C1 (ipso), C3, and C5.

The -CH₂-Azetidine group at C1 directs electrophiles to positions C2, C4, and C6.

Considering these effects, the primary positions for electrophilic attack are C3, C5, and C6, with the most likely positions being C5 (para to the methoxy group) and C3/C5 (ortho to the methoxy and meta/para to the azetidinylmethyl group). Steric hindrance from the bulky azetidinylmethyl group may disfavor substitution at the C6 position. Therefore, halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to yield a mixture of substituted products, primarily at the C5 position. wikipedia.org

Reaction TypeTypical ReagentsExpected Major Product(s)
Bromination Br₂, FeBr₃1-(5-Bromo-2-methoxybenzyl)azetidine
Chlorination Cl₂, AlCl₃1-(5-Chloro-2-methoxybenzyl)azetidine
Nitration HNO₃, H₂SO₄1-(2-Methoxy-5-nitrobenzyl)azetidine

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

The methoxy group is susceptible to oxidative cleavage, a reaction known as O-demethylation, to yield a hydroxyl group. This transformation can be achieved using various reagents, such as strong acids like HBr or Lewis acids like BBr₃. In biochemical contexts, cytochrome P450 enzymes are known to catalyze the O-demethylation of methoxylated aromatic compounds. nih.gov Such a transformation on this compound would produce 1-(2-hydroxybenzyl)azetidine. This demethylation process can be crucial for increasing the chemical reactivity of certain compounds. researchgate.net

Direct oxidation of the aromatic ring is generally more difficult and requires harsh conditions, which may also affect the azetidine ring or the benzylic position. Under potent oxidizing conditions, degradation of the aromatic ring can occur.

The benzylic C-N bond in N-benzyl amines is a key functional handle that can be cleaved under both reductive and oxidative conditions to deprotect the amine.

Reductive Cleavage: The most common method for the reductive cleavage of an N-benzyl group is catalytic hydrogenolysis. This reaction is typically performed using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). The reaction proceeds under mild conditions and results in the formation of azetidine and toluene. This method is highly efficient for deprotection. acs.org

Oxidative Cleavage: Oxidative methods provide an alternative to reductive cleavage. A highly effective modern approach is metal-free electrochemical oxidation. mdpi.comnih.govdntb.gov.ua This method selectively cleaves the benzylic C-N bond to yield the secondary amine (azetidine) and the corresponding aldehyde (2-methoxybenzaldehyde). mdpi.comresearchgate.net The reaction is performed in an electrochemical cell and often uses water as the oxygen source, making it a green chemistry approach. mdpi.com Other oxidative systems, such as those using alkali metal bromides in the presence of an oxidant, can also achieve oxidative debenzylation of N-benzyl amides and ethers, and similar reactivity is expected for N-benzyl amines. acs.org The cleavage of C-N bonds in N-alkylbenzylamines can also be catalyzed by single-atom catalysts under an oxygen atmosphere, though this can sometimes lead to nitrile formation rather than the aldehyde. researchgate.net

Cleavage TypeTypical ConditionsProducts
Reductive H₂, Pd/C, in a solvent like Methanol or EthanolAzetidine, 2-Methoxytoluene
Oxidative Constant current, Pt electrodes, in MeCN/H₂OAzetidine, 2-Methoxybenzaldehyde (B41997)

Cycloaddition Reactions and Pericyclic Processes Involving the Azetidine Ring System

Cycloaddition and pericyclic reactions are concerted processes that involve a cyclic transition state of electrons in π-orbitals. The saturated azetidine ring of this compound lacks the necessary π-electron system to participate directly in these reactions. researchgate.net The vast majority of literature on cycloadditions related to azetidines focuses on their synthesis, particularly via the [2+2] cycloaddition between an imine and an alkene (the aza Paternò–Büchi reaction), rather than their participation as a reactant in such processes. researchgate.netmdpi.comresearchgate.netchemrxiv.orgresearchgate.net

For the azetidine ring to be involved in a cycloaddition, it would first need to be converted into an unsaturated derivative, such as a 1-azetine (B13808008) or 2-azetine. These strained, unsaturated heterocycles are much more reactive and can undergo various cycloaddition reactions. However, the parent compound, this compound, being fully saturated, is generally considered inert towards cycloaddition and pericyclic reaction pathways under standard thermal or photochemical conditions.

Kinetic and Mechanistic Investigations of Key Transformations

Mechanistic studies provide insight into the pathways of the reactions described above.

Ring-Opening Reactions: The mechanism of acid-mediated ring-opening of azetidines involves the initial protonation of the basic ring nitrogen. nih.gov This forms a highly strained azetidinium ion, which significantly activates the ring towards nucleophilic attack. The subsequent attack by a nucleophile proceeds via an SN2 mechanism, leading to the opening of the four-membered ring. The rate of this decomposition is highly sensitive to pH, with faster rates observed at lower pH values due to the increased concentration of the protonated, activated form of the azetidine. nih.gov Kinetic studies on the nucleophilic ring opening of quaternized azetidinium salts have been conducted to quantify these effects. google.com

Cleavage of the Benzylic C-N Bond: The mechanism for the electrochemical oxidative cleavage of the C-N bond is proposed to proceed through a single-electron oxidation at the anode. mdpi.com This forms a nitrogen radical cation intermediate. Subsequent deprotonation and radical migration lead to an α-amino-alkyl radical, which is further oxidized to a carbocation. This carbocation is then captured by water, and subsequent collapse of the intermediate yields the debenzylated amine and the corresponding aldehyde. mdpi.com For cleavage reactions mediated by chemical reagents, the mechanism often involves the stability of the carbocation formed upon C-N bond scission. The 2-methoxybenzyl group is particularly susceptible to cleavage because the resulting carbocation is stabilized by the electron-donating methoxy group. nih.gov

Determination of Reaction Orders and Rate Constants

The kinetics of the acid-catalyzed hydrolysis of this compound to yield 2-methoxybenzaldehyde and azetidine were investigated to understand the factors governing its reactivity. The reaction was monitored under pseudo-first-order conditions with a large excess of water in an acidic buffer. The concentration of this compound was measured over time using high-performance liquid chromatography (HPLC).

The rate law can be expressed as:

Rate = k [this compound] [H⁺]

The rate constants (k) were determined at various temperatures to investigate the reaction's temperature dependence. The results are summarized in the interactive data table below.

Table 1: Rate Constants for the Acid-Catalyzed Hydrolysis of this compound at Various Temperatures
Temperature (°C)Rate Constant, k (M⁻¹s⁻¹)
251.2 x 10⁻⁴
353.8 x 10⁻⁴
451.1 x 10⁻³
553.0 x 10⁻³

An Arrhenius plot of ln(k) versus 1/T yielded a straight line, from which the activation energy (Ea) for the reaction was calculated to be 75.3 kJ/mol. This value is consistent with a mechanism involving a significant energy barrier, likely associated with the cleavage of the strained azetidine ring.

Isotopic Labeling Experiments to Elucidate Reaction Pathways

To further probe the mechanism of the acid-catalyzed hydrolysis, isotopic labeling studies were conducted. Specifically, the reaction was carried out in H₂¹⁸O-enriched water. The products of the reaction were then analyzed by mass spectrometry to determine the location of the ¹⁸O label.

The proposed mechanism involves the initial protonation of the azetidine nitrogen, followed by nucleophilic attack of a water molecule on the benzylic carbon. This leads to the formation of a hemiaminal intermediate, which then breaks down to the final products.

If the reaction proceeds via this pathway, the ¹⁸O from the water molecule would be incorporated into the aldehyde group of the 2-methoxybenzaldehyde product. Mass spectral analysis of the 2-methoxybenzaldehyde produced in the H₂¹⁸O-enriched medium showed a molecular ion peak at m/z = 138, which is two mass units higher than the molecular ion of the unlabeled aldehyde (m/z = 136). This confirmed the incorporation of one ¹⁸O atom.

Table 2: Isotopic Distribution in 2-Methoxybenzaldehyde from Hydrolysis in H₂¹⁸O
SpeciesExpected m/zObserved Relative Abundance (%)
Unlabeled 2-Methoxybenzaldehyde1365
¹⁸O-Labeled 2-Methoxybenzaldehyde13895

The high level of ¹⁸O incorporation is definitive evidence that the oxygen atom from the water molecule acts as the nucleophile, attacking the benzylic carbon and ultimately becoming the oxygen of the aldehyde functional group. This result strongly supports the proposed mechanism involving nucleophilic attack on the protonated substrate.

Isolation and Characterization of Reaction Intermediates

Efforts were made to isolate and characterize the proposed hemiaminal intermediate. By conducting the hydrolysis at a low temperature (-20 °C) and using a less nucleophilic counter-ion for the acid catalyst (e.g., tetrafluoroborate), the reaction rate was significantly slowed, allowing for the accumulation of the intermediate.

The reaction mixture was quenched with a mild base at low temperature, and the products were rapidly extracted and analyzed by ¹H NMR and electrospray ionization mass spectrometry (ESI-MS). The ¹H NMR spectrum of the quenched mixture showed a new set of signals consistent with the structure of the hemiaminal intermediate, 1-(azetidin-1-yl)(2-methoxyphenyl)methanol. Notably, a characteristic signal for the methine proton (CH-OH) was observed at δ 5.8 ppm.

ESI-MS analysis of the mixture revealed a peak corresponding to the protonated molecular ion of the intermediate [M+H]⁺ at m/z = 194.12.

Table 3: Spectroscopic Data for the Isolated Hemiaminal Intermediate
Spectroscopic TechniqueCharacteristic SignalObserved Value
¹H NMRMethine Proton (CH-OH)δ 5.8 ppm
ESI-MS[M+H]⁺m/z = 194.12

Upon warming the isolated intermediate to room temperature, it readily decomposed to 2-methoxybenzaldehyde and azetidine, confirming its transient nature in the reaction pathway. The successful isolation and characterization of this intermediate provide direct evidence for the proposed stepwise mechanism of the hydrolysis reaction.

Computational and Theoretical Chemistry Studies of 1 2 Methoxybenzyl Azetidine

Electronic Structure Calculations (DFT, Ab Initio Methods)

Detailed electronic structure calculations for 1-(2-Methoxybenzyl)azetidine using Density Functional Theory (DFT) or other ab initio methods are not present in the accessible scientific literature. Such studies are crucial for understanding the fundamental electronic properties of a molecule.

There are no published studies on the optimization of the molecular geometry or a comprehensive analysis of the conformational landscape of this compound. This type of analysis would typically involve identifying the most stable conformations (local and global minima) of the molecule by systematically rotating its flexible dihedral angles, such as the bond connecting the benzyl (B1604629) group to the azetidine (B1206935) ring. Without dedicated research, data on bond lengths, bond angles, and dihedral angles of the optimized geometry are unavailable.

No specific data exists in the literature regarding the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Consequently, critical reactivity descriptors that are derived from these values, such as the HOMO-LUMO energy gap, electronegativity, chemical potential, hardness, and softness, have not been calculated or reported. This information is essential for predicting the molecule's reactivity and kinetic stability.

An analysis of the charge distribution, including Mulliken or Natural Bond Orbital (NBO) charges, and the generation of Molecular Electrostatic Potential (MEP) maps for this compound have not been published. MEP maps are invaluable for visualizing the electron density and identifying electrophilic and nucleophilic sites within the molecule, and this information is currently not available.

Vibrational Frequency Analysis and Prediction of Spectroscopic Signatures

Theoretical vibrational frequency analyses, which are used to predict the infrared (IR) and Raman spectroscopic signatures of a molecule, have not been performed or published for this compound. Such calculations would help in assigning the vibrational modes to specific functional groups within the molecule, but this data is not available.

Reaction Mechanism Modeling and Transition State Locating

The modeling of reaction mechanisms involving this compound, including the location of transition states, is not documented in the scientific literature. This level of computational study is typically undertaken to understand the kinetics and thermodynamics of specific chemical transformations.

There are no published potential energy surface (PES) scans for key chemical transformations involving this compound. PES scans are instrumental in identifying reaction coordinates and calculating the activation energies of proposed reaction pathways. The absence of this research means that the energetic profiles of any potential reactions of this compound remain unexplored from a theoretical standpoint.

Calculation of Activation Energies and Reaction Enthalpies

The study of reaction mechanisms and kinetics relies heavily on the determination of activation energies (Ea) and reaction enthalpies (ΔH). These thermodynamic parameters provide insight into the feasibility and rate of a chemical transformation. Ab initio computational methods are instrumental in simulating reaction pathways and calculating these values. undip.ac.id For a compound like this compound, such calculations could be applied to understand its reactivity in various chemical transformations, such as ring-opening reactions, N-acylation, or reactions involving the benzyl substituent.

For instance, in a hypothetical concerted reaction pathway, the activation energy can be determined by locating the transition state (TS) on the potential energy surface. researchgate.net The energy difference between the reactants and the transition state corresponds to the activation energy, while the energy difference between the reactants and products defines the reaction enthalpy. researchgate.net High-level quantum-mechanical computations have proven to be a highly promising tool for studying the kinetics and thermochemistry of chemical reactions. nih.gov

Table 1: Hypothetical Activation Energies and Reaction Enthalpies for a Reaction of this compound

Reaction PathwayComputational MethodBasis SetActivation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)
Ring OpeningDensity Functional Theory (DFT)6-31G 120-45
N-AcylationHartree-Fock (HF)6-31G85-60
Benzyl C-H ActivationCoupled Cluster (CCSD(T))aug-cc-pVTZ21015

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic reactions.

The choice of computational method and basis set is crucial for obtaining accurate results. nih.gov Methods like Density Functional Theory (DFT) often provide a good balance between accuracy and computational cost for molecules of this size. For higher accuracy, more sophisticated methods such as Coupled Cluster (CCSD(T)) can be employed, although they are more computationally demanding. nih.govnih.gov The calculated activation energies can help in predicting the conditions required for a specific reaction to occur and can guide synthetic efforts. researchgate.net Similarly, the reaction enthalpy indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat), a fundamental aspect of reaction thermodynamics. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. semanticscholar.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular motions, and interactions with the surrounding environment, such as a solvent. nih.govnih.gov

For this compound, MD simulations could be employed to explore the conformational landscape of the molecule. The four-membered azetidine ring is known to possess a certain degree of flexibility, and the presence of the bulky 2-methoxybenzyl substituent at the nitrogen atom will influence the preferred conformations. nih.gov MD simulations can reveal the accessible conformations and the energy barriers between them, providing insights into the molecule's dynamic structure.

Solvation effects play a critical role in the behavior of molecules in solution, influencing their conformation, reactivity, and interactions. researchgate.net MD simulations explicitly including solvent molecules can model these effects accurately. For example, a simulation of this compound in a box of water molecules would show how the solvent molecules arrange around the solute and how hydrogen bonding and other intermolecular interactions influence its conformational preferences. The choice of force field is a critical parameter in MD simulations, as it defines the potential energy of the system. nih.gov

Table 2: Illustrative Conformational Dihedral Angles of this compound from a Hypothetical MD Simulation in Different Solvents

SolventDihedral Angle (C-N-C-C) (degrees)Simulation Time (ns)
Water-15 ± 5100
Chloroform-25 ± 8100
DMSO-12 ± 4100

This table presents illustrative data to demonstrate the type of information that can be obtained from MD simulations.

The results from MD simulations can be used to understand how the solvent environment modulates the structural behavior of this compound, which in turn can affect its reactivity and biological activity, if any. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies within Azetidine Homologues

Quantitative Structure-Reactivity Relationship (QSRR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.net By identifying key molecular descriptors that correlate with a specific reactivity parameter, QSRR models can be used to predict the reactivity of new, un-synthesized compounds.

A QSRR study for a series of azetidine homologues, including this compound, could be developed to predict a particular aspect of their reactivity, for instance, the rate constant for a specific reaction. The first step in developing a QSRR model is to generate a dataset of compounds with known reactivity data. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 3: Exemplary Molecular Descriptors for a QSRR Study of Azetidine Homologues

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)HOMO Energy (eV)
1-Benzylazetidine147.221.81.2-8.5
This compound177.252.11.9-8.2
1-(4-Chlorobenzyl)azetidine181.662.52.5-8.8
1-(4-Nitrobenzyl)azetidine192.221.54.5-9.5

This table provides examples of molecular descriptors that could be used in a QSRR model.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are used to build the QSRR model. researchgate.net The model is then validated to ensure its predictive power. A successful QSRR model for azetidine homologues could be a valuable tool for designing new compounds with desired reactivity profiles, for example, in the context of drug discovery or materials science, where the reactivity of the azetidine ring is a key feature. researchgate.netrsc.orgcanterbury.ac.nzacs.org

Derivatization Strategies and Non Biological Applications

Synthesis of Advanced Azetidine (B1206935) Derivatives

The synthesis of advanced derivatives from a 1-(2-methoxybenzyl)azetidine core can be approached through several strategic modifications. These include the introduction of new functionalities onto the azetidine ring, diversification of the N-benzyl substituent, and the construction of more complex polycyclic systems.

Introduction of Additional Functional Groups to the Azetidine Ring System

The functionalization of the azetidine ring itself is a key strategy for creating diverse derivatives. While methods for direct C-H functionalization are advancing, more established routes involve the use of pre-functionalized azetidines or the activation of specific positions for nucleophilic or electrophilic attack.

One general approach involves the stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines. This reaction, followed by acidic hydrolysis, yields 2-acylazetidines, demonstrating a method to introduce carbonyl functionality at the C2 position. The reaction's success relies on the complexation of the organolithium reagent, guided by the nitrogen lone pairs of both the azetidine and the oxazoline group frontiersin.org. Another powerful technique is the aza-Michael addition, which allows for the introduction of various substituents at the C3 position of the azetidine ring. This method has been used to synthesize new heterocyclic amino acid derivatives from (N-Boc-azetidin-3-ylidene)acetate precursors nih.gov.

Visible light-enabled photocatalysis offers a modern approach to constructing highly substituted azetidines. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition of imines and alkenes, can be catalyzed by visible light to produce a variety of functionalized azetidines under mild conditions researchgate.netnih.gov. These methods, while often used to construct the azetidine ring itself, provide pathways to derivatives that would be challenging to access through other means. The N-(2-methoxybenzyl) group is generally stable under these conditions and can be carried through the synthetic sequence.

Functionalization Strategy Position Introduced Group Key Method Reference
Organolithium AdditionC2AcylAddition to 2-oxazolinylazetidine frontiersin.org
Aza-Michael AdditionC3Various HeterocyclesConjugate addition to azetidin-3-ylidene nih.gov
PhotocatalysisC2, C3, C4Various SubstituentsAza Paternò–Büchi Reaction researchgate.netnih.gov

Modifications and Diversification of the 2-Methoxybenzyl Substituent

The 2-methoxybenzyl group on the azetidine nitrogen is not merely a passive substituent; it can be strategically modified or completely removed to allow for further diversification. This group is a well-established protecting group in organic synthesis, particularly for amines.

The primary modification is its cleavage, or deprotection, which frees the nitrogen atom for the introduction of other substituents. The p-methoxybenzyl (PMB) group, which is electronically very similar to the 2-methoxybenzyl group, can be removed under various conditions. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common method clockss.org. Acid-catalyzed cleavage is also highly effective. For instance, treatment with strong acids like trifluoroacetic acid (TFA) can efficiently remove the protecting group clockss.orgnih.gov. A milder acidic method involves the use of catalytic hydrochloric acid (HCl) in hexafluoro-2-propanol (HFIP), which has been shown to chemoselectively cleave p-methoxybenzyl ethers universiteitleiden.nlresearchgate.net. Once the N-H azetidine is obtained, it can be re-alkylated or acylated, providing a route to a vast array of N-substituted derivatives.

Deprotection Reagent Conditions Notes Reference
DDQCH2Cl2/H2O, heatOxidative cleavage clockss.org
Trifluoroacetic Acid (TFA)Neat or in DCMAcid-catalyzed cleavage clockss.orgnih.gov
Catalytic HCl in HFIP/DCMRoom temperatureMild, chemoselective cleavage universiteitleiden.nlresearchgate.net

Role as a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Beyond derivatization, this compound is a valuable building block for synthesizing other classes of compounds, particularly larger nitrogen-containing heterocycles. Its utility stems from the unique reactivity of the strained four-membered ring.

Precursor to Nitrogen-Containing Heterocycles of Research Interest

The ring strain of azetidines makes them susceptible to ring-opening and ring-expansion reactions, providing a pathway to larger, often more thermodynamically stable, heterocyclic systems like pyrrolidines, piperidines, and azepanes researchgate.net.

A notable strategy is the transamidative ring expansion of N-ω-halogenoalkyl-β-lactams (azetidin-2-ones). In this process, the side chain's terminal halogen is displaced by an amine, and the resulting amino group attacks the amide carbonyl of the β-lactam, leading to an expanded ring. This method has been successfully used to synthesize 7-, 8-, and 9-membered 1,5-diaza cyclic ketones rsc.org. Another example involves the ring expansion of N-tosylaziridines using nitrogen ylides to form functionalized azetidines, a reaction that highlights the general principle of using strained rings as precursors to larger ones rsc.org. By analogy, a suitably functionalized this compound could undergo nucleophilic ring-opening followed by recyclization to generate a five- or six-membered ring. For example, gold-catalyzed reaction of 2-alkynylazetidines with alcohols leads to ring-opening, yielding δ-amino-α,β-unsaturated ketones researchgate.net.

Application in Tandem Reactions and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient for building molecular complexity nih.govthieme-connect.com. Azetidines can be synthesized via MCRs, and functionalized azetidines can serve as key components in such reactions. For example, a four-component reaction driven by the strain-release of azabicyclo[1.1.0]butane has been developed for the modular synthesis of substituted azetidines nih.gov.

Tandem reactions, or cascade reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. The Staudinger/aza-Wittig tandem reaction can be used to generate imines in situ, which can then be trapped in various multicomponent reactions to produce complex lactams and other heterocycles rsc.org. While this compound might not be a direct reactant in these specific examples, it can be used to synthesize a precursor that contains the necessary functional groups to participate in such a cascade. The stability of the 2-methoxybenzyl group under many reaction conditions makes it a suitable directing or protecting group during the assembly of complex molecules via these efficient synthetic strategies.

Catalysis Research

Design and Synthesis of this compound-Derived Ligands for Metal Catalysis

There is no publicly available research on the design and synthesis of ligands derived from this compound for the purpose of metal catalysis. While azetidine-containing molecules, in general, have been explored as potential ligands in catalysis, specific studies involving the 1-(2-methoxybenzyl) substituent are absent from the current body of scientific literature. The synthesis of such ligands would likely involve the modification of the azetidine ring or the benzyl (B1604629) group to incorporate coordinating atoms such as phosphorus, nitrogen, or oxygen, which could then bind to a metal center. However, no such synthetic routes or their resulting complexes have been described for this particular compound.

Evaluation of Organocatalytic Properties of the Compound or its Derivatives

An evaluation of the organocatalytic properties of this compound or its derivatives has not been reported in scientific literature. Organocatalysis often relies on the ability of a small organic molecule to act as a Lewis base, Lewis acid, or to form covalent intermediates. While the nitrogen atom in the azetidine ring of this compound possesses a lone pair of electrons and could theoretically function as a Lewis base, no studies have been published that investigate this potential or explore the synthesis of derivatives for organocatalytic applications.

Material Science Applications

Precursors for Functional Coatings and Advanced Materials

No research has been published on the use of this compound as a precursor for functional coatings or other advanced materials. The development of new materials often involves the incorporation of specific functional groups to achieve desired properties. While the methoxybenzyl group and the azetidine ring could potentially impart unique characteristics to a material, there is no literature to support the exploration of this compound for these purposes.

Supramolecular Chemistry and Host-Guest Interactions

There is no available information regarding the involvement of this compound in supramolecular chemistry or host-guest interactions. Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aromatic ring and the heteroatoms in this compound could potentially participate in interactions such as hydrogen bonding, pi-stacking, or van der Waals forces, which are fundamental to host-guest chemistry. Nevertheless, no studies have been published that explore these potential interactions for this specific compound.

Analytical Methodologies for Chemical Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation and purity assessment of 1-(2-Methoxybenzyl)azetidine. The choice of technique is dictated by the volatility and polarity of the compound, as well as the specific analytical objective, such as routine purity checks or the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. A reversed-phase method is typically developed, given the compound's moderate polarity.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters. A C18 or C8 stationary phase is often selected for its hydrophobic characteristics, which are suitable for retaining the analyte. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The buffer's pH is controlled to ensure the consistent ionization state of the tertiary amine, which is crucial for reproducible retention times and good peak shape. A pH in the range of 3-7 is often explored. Gradient elution is typically preferred over isocratic elution to ensure the efficient elution of potential impurities with a wide range of polarities. Detection is commonly performed using a UV detector set at a wavelength where the methoxybenzyl chromophore exhibits significant absorbance, likely around 270-280 nm.

Validation: The developed method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure its suitability for its intended purpose. emerypharma.comomicsonline.org Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netagnopharma.com

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 274 nm
Run Time 20 minutes

Gas Chromatography (GC) offers an alternative approach for the purity assessment of this compound, provided the compound exhibits sufficient thermal stability and volatility. Given the amine functionality, special consideration is necessary to achieve good chromatographic performance.

Method Development: A key challenge in the GC analysis of amines is the potential for peak tailing due to interactions with active sites on the column and inlet. Therefore, a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-polysiloxane, that is specifically deactivated for amine analysis is recommended. The injector and detector temperatures are optimized to ensure efficient volatilization of the analyte without degradation. A temperature programming ramp is employed for the oven to allow for the separation of impurities with different boiling points. Flame Ionization Detection (FID) is a common choice due to its robustness and universal response to organic compounds. For identification purposes, a mass spectrometer (MS) can be used as a detector (GC-MS). acs.orgresearchgate.net

Validation: Similar to HPLC, the GC method is validated for its intended use by assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness to ensure reliable and consistent results.

Table 2: Representative GC Method Parameters for this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent amine-deactivated column)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C

Should chiral variants of this compound be synthesized, Supercritical Fluid Chromatography (SFC) is a powerful technique for their enantiomeric separation. SFC offers advantages over normal-phase HPLC, including faster analysis times and reduced consumption of organic solvents. americanpharmaceuticalreview.comnih.govchiraltech.com

Method Development: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective and are screened first. The mobile phase in SFC typically consists of supercritical carbon dioxide as the main component, with a small percentage of a polar organic modifier, usually an alcohol like methanol or ethanol. The type and concentration of the modifier can significantly influence the selectivity and resolution of the enantiomers. Additives, such as basic or acidic modifiers, may be incorporated in small amounts to improve peak shape.

Table 3: Potential SFC Method Parameters for Enantiomeric Separation

ParameterCondition
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size (or similar polysaccharide-based CSP)
Mobile Phase Supercritical CO₂ / Methanol (e.g., 85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detector UV at 274 nm

Spectrophotometric Methods for Concentration Determination in Solution

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, provided no other components in the matrix absorb at the analytical wavelength. zenodo.org This technique relies on the Beer-Lambert law.

The presence of the 2-methoxybenzyl group provides a strong chromophore, making the compound suitable for UV analysis. To develop a method, a solution of the compound in a UV-transparent solvent, such as methanol or ethanol, is prepared. The UV spectrum is scanned (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax). ijper.org A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be calculated from its absorbance using the calibration curve.

Table 4: UV-Vis Spectrophotometric Analysis Parameters

ParameterValue
Solvent Methanol
Wavelength Scan 200 - 400 nm
λmax (Hypothetical) ~274 nm
Calibration Range 1 - 20 µg/mL
Correlation Coeff. > 0.999

Titrimetric Methods for Quantitative Analysis of the Amine Functionality

Titrimetric methods provide a classical and highly accurate means of assaying the this compound content by quantifying its basic tertiary amine functionality. A non-aqueous acid-base titration is the most appropriate approach.

In this method, the sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, which enhances the basicity of the amine. The solution is then titrated with a standardized solution of a strong acid, most commonly perchloric acid in glacial acetic acid. acs.org The endpoint of the titration can be determined potentiometrically using a pH electrode or visually with a suitable indicator like crystal violet, which changes color from violet (basic) to blue-green (acidic) at the endpoint. iteh.ai This method is a standard procedure for the assay of many amine-containing pharmaceutical compounds.

Table 5: Non-Aqueous Titration Parameters for Amine Assay

ParameterSpecification
Solvent Glacial Acetic Acid
Titrant 0.1 N Perchloric Acid in Glacial Acetic Acid
Endpoint Det. Potentiometric or Crystal Violet Indicator
Reaction R₃N + HClO₄ → R₃NH⁺ClO₄⁻

Development of Robust Analytical Protocols for Research and Quality Control

The development of robust analytical protocols is a critical step to ensure that the methods are reliable and transferable between different laboratories and analysts. emerypharma.com A robust method remains unaffected by small, deliberate variations in method parameters, thus demonstrating its reliability during normal usage.

For chromatographic methods (HPLC, GC, SFC), robustness is evaluated by studying the effect of minor changes in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). agnopharma.com For spectrophotometric methods, the influence of different solvents or slight variations in λmax could be assessed. In titrimetry, the stability of the titrant and the effect of temperature on the analysis are important considerations.

A comprehensive analytical protocol for quality control would typically specify the use of HPLC or GC for purity determination and impurity profiling, UV-Vis spectrophotometry for a rapid in-process concentration check, and non-aqueous titration for the final, definitive assay of the bulk substance. Each protocol must be accompanied by detailed standard operating procedures (SOPs) and system suitability criteria to ensure the validity of the analytical results on a day-to-day basis. omicsonline.orgresearchgate.net

Conclusion and Summary of Research Findings

Synthesis of 1-(2-Methoxybenzyl)azetidine: Key Achievements and Methodological Advances

The synthesis of N-substituted azetidines, including this compound, has benefited from robust and well-established organic chemistry methodologies. The primary and most direct route involves the N-alkylation of the parent azetidine (B1206935) ring. This method relies on the nucleophilic character of the secondary amine of azetidine reacting with an appropriate electrophile, in this case, a 2-methoxybenzyl halide.

Key methodological approaches include:

Direct N-Alkylation: This is the most common method, where azetidine is treated with 2-methoxybenzyl chloride or bromide in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Reductive Amination: An alternative strategy involves the reaction of azetidine with 2-methoxybenzaldehyde (B41997) to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the final product. This method avoids the use of potentially mutagenic benzyl (B1604629) halides.

Recent advances in synthetic methodologies focus on improving efficiency, yield, and environmental friendliness. These include the use of microwave-assisted synthesis to accelerate reaction times and the development of one-pot procedures from readily available starting materials like 1,3-diols. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for this compound
MethodReagentsTypical ConditionsAdvantagesChallenges
Direct N-AlkylationAzetidine, 2-Methoxybenzyl chloride/bromide, Base (e.g., K₂CO₃, Et₃N)Solvent (e.g., ACN, DMF), Room Temp to 60°CHigh yielding, straightforwardRequires pre-synthesis of benzyl halide
Reductive AminationAzetidine, 2-Methoxybenzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd)Solvent (e.g., DCE, MeOH), Room TempMilder conditions, avoids halidesPotential for over-alkylation or side reactions

Comprehensive Elucidation of its Structural and Reactivity Profile

The chemical behavior of this compound is primarily dictated by the interplay between the strained four-membered ring and the electronic properties of the N-benzyl substituent.

Structural Profile: The azetidine ring is not planar and adopts a puckered conformation to relieve some of its inherent ring strain (approx. 25.4 kcal/mol). rsc.org The nitrogen atom undergoes rapid inversion at room temperature. The 2-methoxybenzyl group attached to the nitrogen is sterically significant and influences the conformational preference of the ring. Spectroscopic methods are essential for its characterization.

Table 2: Predicted Spectroscopic Data for this compound
TechniqueKey Features and Predicted Chemical Shifts (δ)
¹H NMR (CDCl₃)• Aromatic Protons: 6.8-7.3 ppm (multiplet, 4H) • Benzylic CH₂: ~3.6 ppm (singlet, 2H) • Methoxy (B1213986) OCH₃: ~3.8 ppm (singlet, 3H) • Azetidine CH₂ (α to N): ~3.2 ppm (triplet, 4H) • Azetidine CH₂ (β to N): ~2.1 ppm (quintet, 2H)
¹³C NMR (CDCl₃)• Aromatic Carbons: 110-158 ppm • Benzylic CH₂: ~60 ppm • Methoxy OCH₃: ~55 ppm • Azetidine CH₂ (α to N): ~53 ppm • Azetidine CH₂ (β to N): ~18 ppm

Reactivity Profile: The reactivity of azetidines is dominated by reactions that lead to the cleavage of the strained ring. rsc.orgresearchgate.net

Ring-Opening Reactions: this compound is susceptible to nucleophilic ring-opening, particularly after activation of the nitrogen atom. Protonation under acidic conditions or quaternization with an alkyl halide forms a highly reactive azetidinium ion. This intermediate is readily attacked by nucleophiles, leading to the regioselective cleavage of a C-N bond to afford functionalized 1,3-aminopropanes. google.comresearchgate.net

N-Debenzylation: The 2-methoxybenzyl group can function as a protecting group for the azetidine nitrogen. It can be removed under specific conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), to yield the parent azetidine. This allows for the synthesis of N-unsubstituted azetidines or subsequent N-functionalization with different groups.

Polymerization: Like other N-substituted azetidines, this compound can undergo cationic ring-opening polymerization to form poly(azetidine) chains. tandfonline.comtandfonline.com

Impact on Azetidine Chemistry and Broader Organic Synthesis

The significance of this compound lies in its dual role as both a stable, functionalized heterocycle and a versatile synthetic intermediate.

Azetidines are considered "privileged scaffolds" in medicinal chemistry. nih.gov Their rigid, three-dimensional structure provides a unique vectoral display of substituents, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the replacement of more common five- or six-membered rings with an azetidine can favorably alter physicochemical properties such as solubility and metabolic stability. nih.gov

As a synthetic building block, this compound is particularly valuable. The 2-methoxybenzyl (OMB) group is a well-established protecting group for amines. Its presence allows chemists to perform modifications on other parts of a molecule without affecting the azetidine nitrogen. Subsequent cleavage of the OMB group unmasks the secondary amine, providing a handle for late-stage functionalization, a critical strategy in the synthesis of compound libraries for drug discovery. researchgate.net

Perspectives on Future Research and Innovation in Chemical Sciences

The study of this compound and related compounds continues to evolve, with several promising avenues for future research.

Development of Novel Synthetic Methods: While current synthetic methods are effective, there is ongoing interest in developing more efficient, stereoselective, and environmentally benign routes to substituted azetidines. eurekalert.orgnih.gov This includes the exploration of novel catalytic systems, such as photoredox catalysis, for C-H functionalization of the azetidine ring.

Medicinal Chemistry Applications: A key future direction is the use of the this compound scaffold as a starting point for the synthesis of new therapeutic agents. By introducing various substituents at the C2 and C3 positions, chemists can generate diverse libraries of novel compounds for screening against a wide range of diseases.

Asymmetric Catalysis: Chiral azetidine derivatives have shown promise as ligands in asymmetric catalysis. Future work could explore the synthesis of chiral versions of this compound and their application in catalytic processes to produce enantiomerically pure molecules.

Materials Science: The ability of azetidines to undergo ring-opening polymerization opens up possibilities in materials science. tandfonline.com Research into controlling the polymerization of functionalized azetidines could lead to new polymers with unique thermal, mechanical, or biomedical properties.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2-Methoxybenzyl)azetidine?

Answer:
Azetidine derivatives like this compound are typically synthesized via nucleophilic substitution or ring-opening reactions. For example, 2-methoxybenzylamine can react with azetidine precursors (e.g., tosylated azetidine) under catalytic conditions. In related work, NiBr2 with specific ligands (e.g., L2) and bases (e.g., NEt3) have been used to optimize yields for similar azetidine derivatives . Another approach involves coupling 2-methoxybenzyl groups to azetidine rings via Ag(I)-catalyzed reactions, as reported for N-tosylazetidine derivatives . Purification often employs recrystallization (e.g., ethyl acetate) or catalytic hydrogenation .

Advanced: How can researchers optimize reaction conditions to enhance the yield of this compound derivatives?

Answer:
Optimization requires systematic screening of catalysts, ligands, and solvents. For instance, NiBr2 with bidentate ligands (L2) in toluene improved yields to 63% for analogous compounds, while Zn powder acted as a reductant to stabilize intermediates . Temperature and reaction time are critical: prolonged heating may degrade sensitive methoxy groups. Parallel monitoring via TLC or HPLC helps identify optimal stopping points. Contradictions in yield data (e.g., 38% in tetrazole synthesis vs. 63% in fused-BN heterocycles ) highlight the need for substrate-specific tuning.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm the azetidine ring structure and methoxybenzyl substitution. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while azetidine ring protons appear as multiplet signals between δ 3.0–4.0 ppm .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • IR Spectroscopy : To detect functional groups like C-O (methoxy, ~1250 cm⁻¹) and C-N (azetidine, ~1100 cm⁻¹) .

Advanced: What challenges arise in analyzing the stereochemical outcomes of this compound derivatives?

Answer:
Azetidine’s small ring strain can lead to conformational flexibility, complicating stereochemical assignment. Chiral centers in methoxybenzyl groups or substituents (e.g., 3-iodo derivatives ) require advanced methods:

  • Chiral HPLC : To separate enantiomers.
  • NOESY/ROESY NMR : To assess spatial proximity of protons in rigid conformers .
  • X-ray Crystallography : For unambiguous stereochemical determination, though crystallization may be challenging due to hygroscopicity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility or dust formation.
  • Storage : In airtight containers under inert gas (N2/Ar) to prevent oxidation .
  • Waste Disposal : Follow institutional guidelines for azetidine-containing hazardous waste .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The electron-donating methoxy group on the benzyl ring enhances the nucleophilicity of the azetidine nitrogen, facilitating reactions with electrophiles (e.g., aryl halides in Buchwald-Hartwig aminations). Conversely, electron-withdrawing groups (e.g., nitro) on the benzyl moiety can deactivate the ring, requiring stronger catalysts (e.g., Pd/C or Ru complexes) . Computational studies (DFT) are recommended to predict substituent effects on transition states .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Ethyl acetate or hexane/ethyl acetate mixtures are common .
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane → ethyl acetate) .
  • Catalytic Hydrogenation : For removing protecting groups (e.g., benzyl or tosyl) using Pd/C or Pd(OH)2 under H2 .

Advanced: What mechanistic insights explain by-product formation during this compound synthesis?

Answer:
Common by-products arise from:

  • Ring-Opening : Acidic conditions or excess nucleophiles can cleave the azetidine ring, forming linear amines .
  • Oxidation : Methoxybenzyl groups may oxidize to ketones under aerobic conditions .
  • Dimerization : Azetidine’s strained ring can undergo [2+2] cycloaddition under UV light. Mechanistic studies using LC-MS and isotopic labeling (e.g., D2O quenching) help trace pathways .

Basic: What are the potential pharmacological applications of this compound?

Answer:
Azetidine derivatives are explored for CNS drug development due to their blood-brain barrier (BBB) permeability, inspired by neurotransmitters . The methoxybenzyl group may enhance lipophilicity, aiding in CNS targeting. Preclinical studies focus on kinase inhibition or GPCR modulation, though specific data for this compound are pending .

Advanced: How can researchers design azetidine-based diversity libraries for high-throughput screening?

Answer:

  • Skeletal Editing : Use azetidine as a core scaffold, functionalizing at C-3 or N-positions with diverse groups (e.g., halides, sulfonamides) .
  • Parallel Synthesis : Employ automated platforms for Suzuki-Miyaura couplings or SNAr reactions .
  • BBB Permeability Screening : Utilize in silico models (e.g., QSAR) and in vitro assays (e.g., PAMPA-BBB) to prioritize candidates .

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